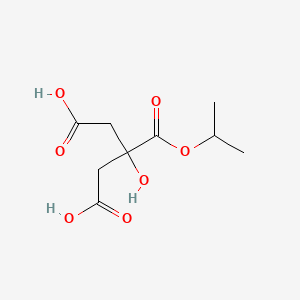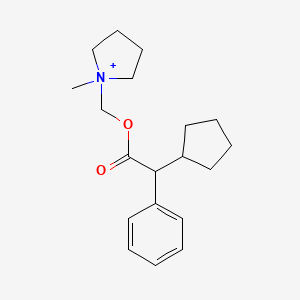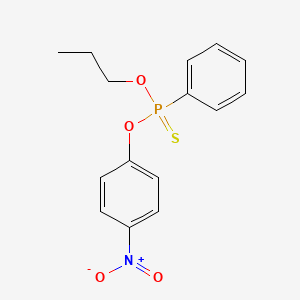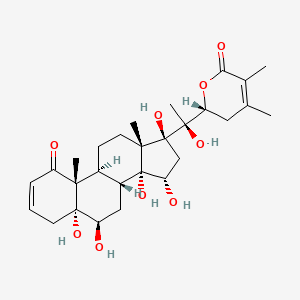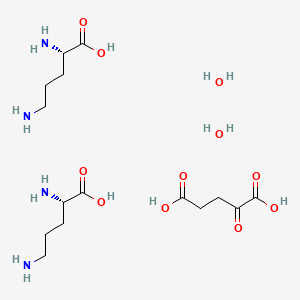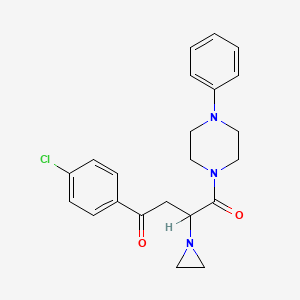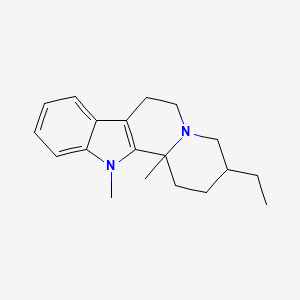
7-(2,2,6-Trimethylcyclohexen-1-yl)-5-methyl-2,4,6-heptatrienal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-cis C17 Aldehyde, also known as 9-cis-β-ionylidenecrotonaldehyde, is a type of aldehyde with a 17-carbon chain. This compound is a cis isomer, meaning that the functional groups are on the same side of the double bond, which can significantly affect its chemical properties and reactivity. Aldehydes are organic compounds containing a formyl group, and they play a crucial role in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-cis C17 Aldehyde can be achieved through several methods:
Ozonolysis of Alkenes: This method involves the cleavage of alkenes using ozone, followed by reductive workup to yield the aldehyde.
Oxidation of Primary Alcohols: Primary alcohols can be oxidized to aldehydes using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Dehydrogenation of Alcohols: This industrial method involves passing primary alcohols over metal catalysts like copper at high temperatures to produce aldehydes.
Industrial Production Methods
In industrial settings, the production of aldehydes often involves large-scale oxidation processes. For example, the oxidation of primary alcohols using chromium (VI) oxidants or other safer alternatives like TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) and co-oxidants .
Análisis De Reacciones Químicas
Types of Reactions
9-cis C17 Aldehyde undergoes various chemical reactions, including:
Addition Reactions: Aldehydes can undergo nucleophilic addition reactions with reagents like Grignard reagents (RMgX) to form secondary or tertiary alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Addition: Secondary or tertiary alcohols.
Aplicaciones Científicas De Investigación
9-cis C17 Aldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 9-cis C17 Aldehyde involves its interaction with various molecular targets:
Enzyme Interaction: Aldehydes can form Schiff bases with amino groups in proteins, affecting their function.
Oxidative Stress: Aldehydes can induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage.
Signal Transduction: Aldehydes can modulate signal transduction pathways by interacting with key signaling molecules.
Comparación Con Compuestos Similares
Similar Compounds
cis-7-Hexadecenal: A 16-carbon aldehyde with similar structural features.
cis-8-Heptadecenal: Another 17-carbon aldehyde with a different cis configuration.
Uniqueness
9-cis C17 Aldehyde is unique due to its specific cis configuration, which influences its reactivity and interaction with biological molecules. This configuration can lead to different biological activities and applications compared to its trans isomers or other aldehydes with different chain lengths .
Propiedades
Número CAS |
67567-19-5 |
|---|---|
Fórmula molecular |
C17H24O |
Peso molecular |
244.37 g/mol |
Nombre IUPAC |
(2E,4Z,6E)-5-methyl-7-(3,6,6-trimethylcyclohexen-1-yl)hepta-2,4,6-trienal |
InChI |
InChI=1S/C17H24O/c1-14(7-5-6-12-18)8-9-16-13-15(2)10-11-17(16,3)4/h5-9,12-13,15H,10-11H2,1-4H3/b6-5+,9-8+,14-7- |
Clave InChI |
VHHPATMCLDVHHK-XVVZUGNZSA-N |
SMILES isomérico |
CC1CCC(C(=C1)/C=C/C(=C\C=C\C=O)/C)(C)C |
SMILES canónico |
CC1CCC(C(=C1)C=CC(=CC=CC=O)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


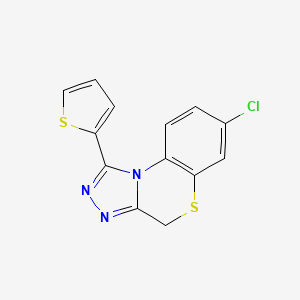

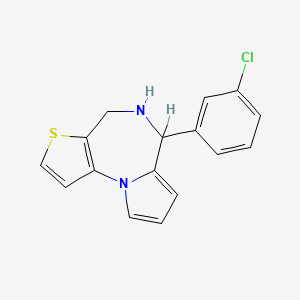
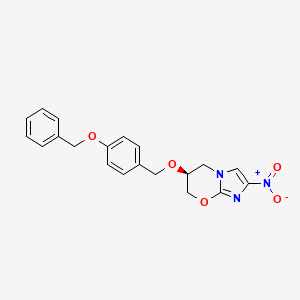
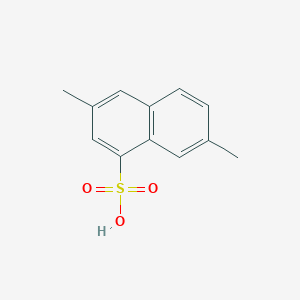
![N,N-diethyl-2-[2-(4-(111C)methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl]acetamide](/img/structure/B12735093.png)
